molecular formula C20H20O4 B1675287 Licarin B CAS No. 51020-87-2

Licarin B

Cat. No.: B1675287
CAS No.: 51020-87-2
M. Wt: 324.4 g/mol
InChI Key: DMMQXURQRMNSBM-YZAYTREXSA-N
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Description

Licarin B is a natural product found in Aristolochia taliscana, Iryanthera lancifolia, and other organisms with data available.

Biochemical Analysis

Biochemical Properties

Licarin B interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It acts as a partial PPARγ receptor agonist, confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .

Cellular Effects

This compound has been shown to improve insulin sensitivity by upregulating the GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway . It also enhances adiponectin secretion and modulates the mRNA expression profile of PPARγ target genes C/EBPα, IRS-2, and LPL . In addition, this compound exhibits activity against the Toxoplasma gondii RH strain by damaging mitochondria and activating autophagy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to improve insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

It has been shown to lead to an increase in insulin sensitivity by regulating the expression and translocation of GLUT4 .

Dosage Effects in Animal Models

In animal models, this compound treatment significantly reduced the parasite burden in tissues compared to no treatment . It protected 90% of infected mice from death at a dosage of 50 mg/kg.bw .

Metabolic Pathways

This compound is involved in the PPARγ and insulin signaling pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317642
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-87-2
Record name (-)-Licarin-B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51020-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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